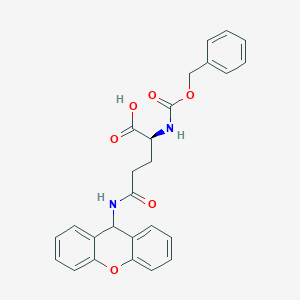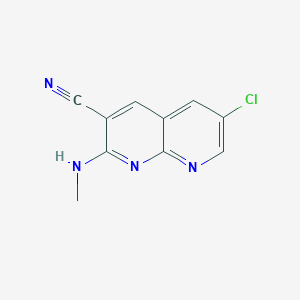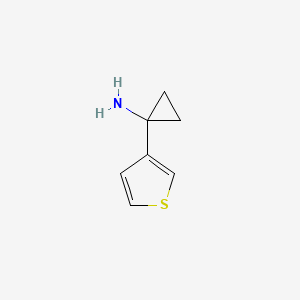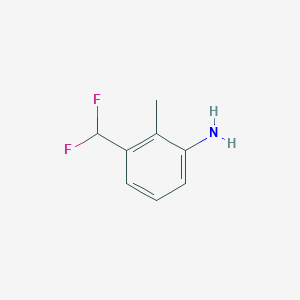
3-(ジフルオロメチル)-2-メチルアニリン
概要
説明
3-(Difluoromethyl)-2-methylaniline is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
3-(Difluoromethyl)-2-methylaniline has diverse applications in scientific research:
作用機序
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors in the body. The specific targets depend on the structure of the compound and its chemical properties. Without specific information on “3-(Difluoromethyl)-2-methylaniline”, it’s hard to identify its exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s activity. The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which could influence its interaction with targets .
Biochemical Pathways
Once a compound interacts with its target, it can affect various biochemical pathways in the body. This could lead to changes in cellular processes and physiological responses .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). The difluoromethyl group can enhance the metabolic stability of a compound, potentially affecting its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. This could range from inhibiting a particular enzyme to activating a cellular pathway .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with targets, and its overall efficacy .
生化学分析
Biochemical Properties
3-(Difluoromethyl)-2-methylaniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group is known to enhance its binding affinity to certain enzymes, thereby influencing their activity. For instance, it has been observed that 3-(Difluoromethyl)-2-methylaniline can interact with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes depending on the specific isoform involved . Additionally, the compound’s interaction with proteins such as albumin can affect its distribution and bioavailability in biological systems .
Cellular Effects
The effects of 3-(Difluoromethyl)-2-methylaniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 3-(Difluoromethyl)-2-methylaniline can modulate the MAPK/ERK signaling pathway, leading to altered cell proliferation and differentiation . Furthermore, the compound has been found to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)-2-methylaniline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, 3-(Difluoromethyl)-2-methylaniline has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Difluoromethyl)-2-methylaniline in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that 3-(Difluoromethyl)-2-methylaniline remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to 3-(Difluoromethyl)-2-methylaniline has also been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)-2-methylaniline vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At high doses, 3-(Difluoromethyl)-2-methylaniline can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .
Metabolic Pathways
3-(Difluoromethyl)-2-methylaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of 3-(Difluoromethyl)-2-methylaniline also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(Difluoromethyl)-2-methylaniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, 3-(Difluoromethyl)-2-methylaniline can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, such as albumin .
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)-2-methylaniline plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its intended site of action . The subcellular localization of 3-(Difluoromethyl)-2-methylaniline can also influence its interactions with other biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of aniline derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide . The reaction conditions often include the use of a base like sodium bicarbonate (NaHCO3) and a photocatalyst such as Ir(ppy)3 under blue LED irradiation .
Industrial Production Methods
In industrial settings, the production of 3-(Difluoromethyl)-2-methylaniline may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-2-methylaniline: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2,3-Difluoroaniline: Contains two fluorine atoms on the aniline ring.
2-Methyl-3-fluoroaniline: Contains a single fluorine atom and a methyl group on the aniline ring.
Uniqueness
3-(Difluoromethyl)-2-methylaniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-(difluoromethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXWXYXPWXFTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708732 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61708-25-6 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


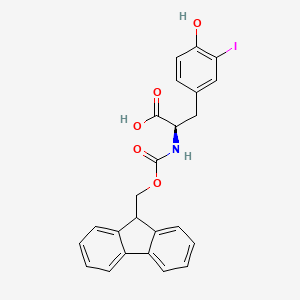
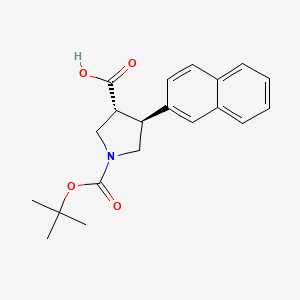


![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
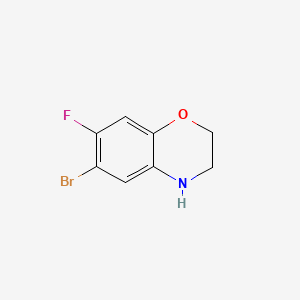
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)

